molecular formula C9H12ClNO3 B11733434 (S)-2-Amino-3-phenoxypropanoicacidhydrochloride

(S)-2-Amino-3-phenoxypropanoicacidhydrochloride

Cat. No.: B11733434
M. Wt: 217.65 g/mol
InChI Key: RHNCZSYKWZMCLA-QRPNPIFTSA-N
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Description

(2S)-2-amino-3-phenoxypropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a phenoxy group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-phenoxypropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenol and a suitable amino acid derivative.

    Reaction Conditions: The phenol is reacted with an amino acid derivative under controlled conditions to form the desired product. This reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-3-phenoxypropanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy acids, while reduction can produce phenoxy alcohols or amines.

Scientific Research Applications

(2S)-2-amino-3-phenoxypropanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme-substrate interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropanoic acid: This compound is similar in structure but lacks the phenoxy group.

    (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of a phenoxy group.

Uniqueness

(2S)-2-amino-3-phenoxypropanoic acid hydrochloride is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

(2S)-2-amino-3-phenoxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-8(9(11)12)6-13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1

InChI Key

RHNCZSYKWZMCLA-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)O)N.Cl

Origin of Product

United States

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